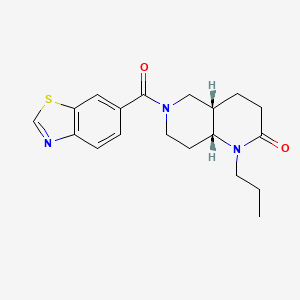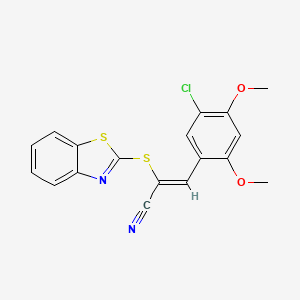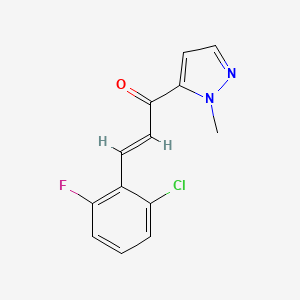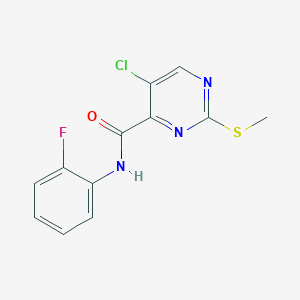
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one, also known as CTID, is a diazepine derivative that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one is not fully understood. However, studies have suggested that it acts on the GABA-A receptor, which is responsible for regulating the activity of the central nervous system. 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmitter release, which results in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can lead to neuroprotection. 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has also been shown to improve cognitive function and memory in animal models. Additionally, it has been found to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has shown low toxicity and is well-tolerated in animal models. However, one of the limitations of using 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several areas of future research for 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one. One of the significant areas is its potential use as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one's potential use in treating neurological disorders, such as epilepsy and Alzheimer's disease, needs to be further explored. Finally, more research is needed to understand the mechanism of action of 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one fully.
Conclusion:
In conclusion, 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one in various areas of research.
Méthodes De Synthèse
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one can be synthesized using various methods, including the reaction of 3-isopropyl-4-methylbenzoyl chloride with cyclopropylmethylamine and 2,4,5-trimethylphenylacetic acid. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one in high purity.
Applications De Recherche Scientifique
4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has been studied for its potential use in various scientific research applications. One of the significant areas of research is its use as a potential anti-cancer agent. Studies have shown that 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in treating anxiety and depression due to its anxiolytic and antidepressant properties. Additionally, 4-(cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
4-(cyclopropylmethyl)-3-propan-2-yl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-14(2)20-13-23(9-8-21(25)24(20)12-18-6-7-18)22(26)19-11-16(4)15(3)10-17(19)5/h10-11,14,18,20H,6-9,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPSQDMCIMMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethyl)-3-isopropyl-1-(2,4,5-trimethylbenzoyl)-1,4-diazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)
![5-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5489889.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489908.png)

![2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5489918.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B5489933.png)

![3-(4-{[3-(3-methoxyphenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}phenyl)prop-2-yn-1-ol](/img/structure/B5489951.png)